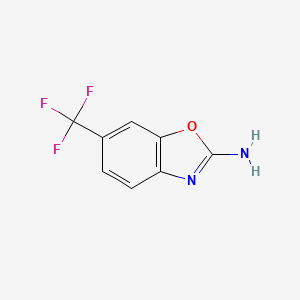

6-(Trifluoromethyl)-1,3-benzoxazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Trifluoromethyl)-1,3-benzoxazol-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzoxazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine typically involves the introduction of the trifluoromethyl group into the benzoxazole ring. One common method is the reaction of 2-aminobenzoxazole with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .

化学反应分析

Nucleophilic Substitution Reactions

The 2-amino group serves as a nucleophilic site, enabling reactions with electrophilic reagents.

Example: Triazinyl Derivative Formation

-

Reagents : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Mechanism : Sequential substitution of chlorine atoms on cyanuric chloride by the benzoxazole amine.

-

Product : (3-Benzoxazol-2-yl-phenyl)(4,6-dichloro-triazin-2-yl)amine (Compound 3) .

Acylation Reactions

The amino group reacts with acylating agents to form amides.

Example: Chloroacetylation

-

Conditions : Room temperature, 24 hours in acetone.

-

Product : N-(3-Benzoxazol-2-yl-phenyl)-2-chloroacetamide (Compound 5a) .

| Property | Value |

|---|---|

| IR Data | 3439 cm⁻¹ (N–H), 1673 cm⁻¹ (C=O) |

| ¹H NMR | δ 4.33 (s, CH₂Cl), 10.69 (s, NH) |

| Biological Relevance | Precursor for antiprotozoal agents |

Copper-Catalyzed Coupling Reactions

The amine participates in Ullmann-type couplings under catalytic conditions.

Example: Aryl Bond Formation

-

Product : N-Arylbenzoxazole-2-amine derivatives.

| Optimization Parameter | Outcome |

|---|---|

| Catalyst Loading | 1 equivalent Cu₂O |

| Solvent | Water (green chemistry) |

| Yield Range | 69–99% |

Cyclization and Ring-Opening Reactions

The benzoxazole ring undergoes modifications under specific conditions.

Example: Ring Opening via Oxidation

-

Conditions : Oxidative cleavage at elevated temperatures.

-

Product : Open-chain intermediates for further functionalization.

| Key Factor | Impact |

|---|---|

| CF₃ Group | Enhances ring stability but permits controlled cleavage |

| Applications | Synthesis of polyfunctionalized aromatic compounds |

Comparative Reactivity of Trifluoromethyl Substituent

The CF₃ group influences reaction pathways:

Biological Relevance of Reaction Products

Derivatives synthesized from this compound exhibit:

科学研究应用

Chemical Properties and Structure

The compound is characterized by a benzoxazole ring with a trifluoromethyl group at the 6-position. This trifluoromethyl substitution enhances the compound's lipophilicity and bioavailability, making it a valuable candidate for pharmaceutical applications. The molecular formula of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine is C14H9F3N2O .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. The presence of the trifluoromethyl group significantly influences its interaction with biological targets, enhancing efficacy against various pathogens . It has been studied as a potential candidate for developing new antimicrobial agents.

Antiprotozoal Activity

In silico studies have demonstrated that derivatives of benzoxazole, including this compound, can serve as effective antiprotozoal agents. These studies involved synthesizing various derivatives and evaluating their biological activities against protozoan pathogens such as malaria and leishmaniasis .

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cells. Studies have shown that related compounds possess significant cytotoxicity and can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors . This suggests that this compound could be explored further as a lead compound in cancer therapy.

Material Science Applications

This compound's unique chemical structure allows it to be utilized in material science, particularly in the development of organic electronic devices. Its properties as a charge transport material have been highlighted in patent literature, suggesting potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Potential

Research focusing on carbonic anhydrase inhibitors revealed that compounds similar to this compound exhibited potent cytotoxicity against cancer cell lines. The study emphasized the importance of trifluoromethyl substitution in enhancing biological activity .

作用机制

The mechanism of action of 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

相似化合物的比较

Similar Compounds

6-(Trifluoromethyl)-1,3-benzothiazol-2-amine: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

6-(Trifluoromethyl)-1,3-benzimidazol-2-amine: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

Uniqueness

6-(Trifluoromethyl)-1,3-benzoxazol-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and materials science .

生物活性

6-(Trifluoromethyl)-1,3-benzoxazol-2-amine is a synthetic compound that has gained significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and bioavailability, making it an attractive candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a benzoxazole ring system substituted with a trifluoromethyl group at the 6-position. This structural configuration is known to influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated for its efficacy against various pathogens, showing promise as a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of nucleoside metabolic pathways and interference with protein interactions within cells .

Table 1: Antimicrobial Activity of this compound

Antiparasitic Activity

In silico studies have shown that benzoxazole derivatives, including this compound, possess antiprotozoal properties. These compounds have demonstrated effectiveness against malaria and leishmaniasis in cell-based assays, suggesting their potential as antimalarial agents .

Table 2: Antiparasitic Activity

Cytotoxicity

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Studies reveal that it exhibits selective cytotoxicity against several types of cancer cells, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The mechanisms underlying these effects are still being elucidated but may involve apoptosis induction and cell cycle arrest .

Table 3: Cytotoxic Effects on Cancer Cell Lines

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of various benzoxazole derivatives highlighted the superior activity of this compound against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were significantly lower compared to other derivatives tested .

- Antiparasitic Evaluation : In a series of experiments evaluating antiprotozoal activity, compounds derived from benzoxazole structures showed promising results against Plasmodium species, with this compound being one of the most effective candidates .

属性

IUPAC Name |

6-(trifluoromethyl)-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKUYESFCHHLDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。